molecular formula C16H24ClN3O5S B11127440 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide

2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide

Cat. No.: B11127440
M. Wt: 405.9 g/mol
InChI Key: BJDFSQXHDZWNBR-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide is a synthetic organic compound Its structure includes a benzenesulfonyl group, a morpholine ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide typically involves multiple steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine.

    Coupling with morpholine: The intermediate product is then reacted with morpholine under controlled conditions to form the desired sulfonylamino compound.

    Amidation: The final step involves the amidation of the sulfonylamino compound with a propionamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the morpholine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the amide bond.

    Substitution: Nucleophilic substitution reactions could occur at the chloro group or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide could have several applications:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe to study enzyme activity or receptor binding.

    Medicine: Possible development as a therapeutic agent, particularly if it shows activity against specific biological targets.

    Industry: Use in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, if it acts on a receptor, it could modulate receptor activity by binding to the receptor’s ligand-binding domain.

Comparison with Similar Compounds

Similar compounds might include other benzenesulfonylamino derivatives or morpholine-containing compounds. The uniqueness of 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide could lie in its specific substitution pattern and the combination of functional groups, which might confer unique biological activity or chemical reactivity.

List of Similar Compounds

  • 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-acetamide
  • 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-piperidin-4-yl-ethyl)-propionamide
  • 2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-butyramide

Properties

Molecular Formula

C16H24ClN3O5S

Molecular Weight

405.9 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide

InChI

InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)13-3-4-15(24-2)14(17)11-13/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21)

InChI Key

BJDFSQXHDZWNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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